Cas no 663941-75-1 (2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride)
2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-1-ethanamine, 4-bromo-, monohydrochloride
- 2-(4-BROMO-PYRAZOL-1-YL)-ETHYLAMINE HYDROCHLORIDE
- 2-(4-Bromo-1h-pyrazol-1-yl)ethan-1-amine hydrochloride
- 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride
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- MDL: MFCD04967288
- Inchi: 1S/C5H8BrN3.ClH/c6-5-3-8-9(4-5)2-1-7;/h3-4H,1-2,7H2;1H
- InChI Key: FKCIQMFLKWZJOM-UHFFFAOYSA-N
- SMILES: C1N(CCN)N=CC=1Br.Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride Security Information
- Hazard Category Code: 22
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Hazardous Material Identification:
2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 030321-250mg |
2-(4-Bromo-pyrazol-1-yl)-ethylamine; hydrochloride |
663941-75-1 | 95.0% | 250mg |
£14.00 | 2023-04-05 | |
| Fluorochem | 030321-1g |
2-(4-Bromo-pyrazol-1-yl)-ethylamine; hydrochloride |
663941-75-1 | 95.0% | 1g |
£44.00 | 2023-04-05 | |
| Fluorochem | 030321-2g |
2-(4-Bromo-pyrazol-1-yl)-ethylamine; hydrochloride |
663941-75-1 | 95.0% | 2g |
£73.00 | 2023-04-05 | |
| Fluorochem | 030321-5g |
2-(4-Bromo-pyrazol-1-yl)-ethylamine; hydrochloride |
663941-75-1 | 95.0% | 5g |
£152.00 | 2023-04-05 | |
| Apollo Scientific | OR451407-1g |
2-(4-Bromo-1H-pyrazol-1-yl)ethanamine hydrochloride |
663941-75-1 | 1g |
£25.00 | 2025-02-20 | ||
| Apollo Scientific | OR451407-5g |
2-(4-Bromo-1H-pyrazol-1-yl)ethanamine hydrochloride |
663941-75-1 | 5g |
£98.00 | 2025-02-20 | ||
| Chemenu | CM523640-1g |
2-(4-Bromo-1H-pyrazol-1-yl)ethanamine hydrochloride |
663941-75-1 | 97% | 1g |
$577 | 2023-03-23 | |
| Enamine | EN300-211640-1g |
2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride |
663941-75-1 | 1g |
$27.0 | 2023-09-16 | ||
| Enamine | EN300-211640-5g |
2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride |
663941-75-1 | 5g |
$108.0 | 2023-09-16 | ||
| Enamine | EN300-211640-10g |
2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride |
663941-75-1 | 10g |
$209.0 | 2023-09-16 |
2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride Suppliers
2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride
Research Briefing on 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride (CAS: 663941-75-1)
2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride (CAS: 663941-75-1) is a chemical compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This briefing aims to provide an overview of the latest research developments related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The compound, characterized by its pyrazole core and bromo-substitution, serves as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies.
Recent studies have highlighted the role of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride in the synthesis of novel small-molecule inhibitors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a key building block in the development of selective JAK2 inhibitors, which are promising candidates for treating myeloproliferative disorders. The bromo-substituted pyrazole moiety facilitates further functionalization through cross-coupling reactions, enabling the introduction of diverse pharmacophores to enhance binding affinity and selectivity.
In addition to its synthetic applications, the compound has been investigated for its direct biological effects. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that derivatives of 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride exhibit moderate inhibitory activity against certain cancer-associated kinases, such as EGFR and HER2. These findings suggest its potential as a scaffold for designing multi-targeted kinase inhibitors, which could address the challenge of drug resistance in oncology.
Another area of interest is the compound's role in fragment-based drug discovery (FBDD). A 2024 study in ACS Chemical Biology utilized 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride as a fragment library component, leveraging its structural features to identify novel binding sites on challenging drug targets like protein-protein interfaces. The study reported successful optimization of the fragment into lead compounds with nanomolar affinity, underscoring its value in early-stage drug discovery.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride. Recent preclinical studies have noted issues such as limited oral bioavailability and metabolic instability, which are currently being addressed through structural modifications and formulation strategies. Collaborative efforts between academic and industrial researchers are expected to yield improved analogs in the near future.
In conclusion, 2-(4-bromo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride (CAS: 663941-75-1) represents a valuable chemical entity with diverse applications in drug discovery and development. Its versatility as a synthetic intermediate and its intrinsic biological activity make it a compound of continued interest in the field. Future research will likely focus on expanding its therapeutic potential and addressing existing limitations to facilitate clinical translation.
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